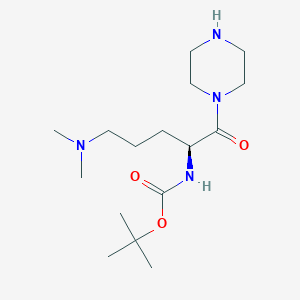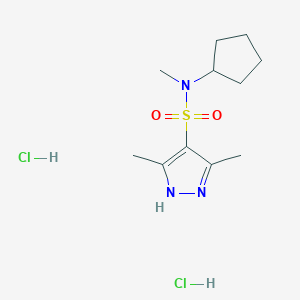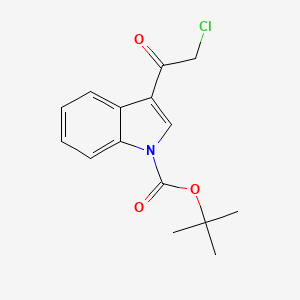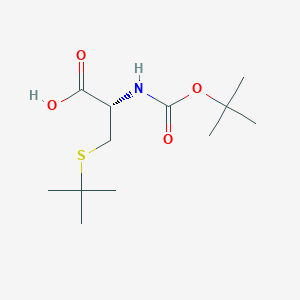
3-(4-Butoxyphenyl)-1,2-oxazol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “3-(4-Butoxyphenyl)-1,2-oxazol-5-amine” has been reported. For instance, “3-(4-butoxyphenyl)- and 3-[4-(3-methylbutoxy)phenyl]-1-(morpholin-4-yl)-2-phenylalkan-3-ols hydrochlorides” were synthesized and their antibacterial activity was estimated .Scientific Research Applications
Antibacterial Activity
Research on novel heterocyclic compounds, including those with a 1,2-oxazol fragment, has shown promising antibacterial properties. A study by Mehta (2016) demonstrated the synthesis and antibacterial efficacy of these compounds against various bacteria, such as Pseudomonas aeruginosa and Escherichia coli, indicating potential applications in combating bacterial infections (Mehta, 2016).
Synthesis of Functional Derivatives
The synthesis of functionally substituted isoxazoles from related oxazole derivatives has been explored. Potkin et al. (2009) described transformations leading to the formation of sulfonamides and urea derivatives, suggesting the versatility of these compounds in synthesizing a range of chemical derivatives (Potkin, Petkevich, & Zalesskaya, 2009).
Novel Synthesis Methods
Janvier et al. (2002) reported a novel multicomponent synthesis method for 5-aminooxazole, starting from simple inputs, indicating an efficient pathway for producing oxazole derivatives (Janvier, Sun, Bienaymé, & Zhu, 2002).
Chemical Characterization
The chemical characterization and reaction studies of oxazoles, including those with 2-(aminomethyl)oxazoles, were explored by Ibata and Isogami (1989). This research offers insights into the chemical behavior and potential applications of these compounds (Ibata & Isogami, 1989).
Safety and Hazards
The safety data sheet for “4-N-Butoxyphenyl isocyanate” indicates that it may cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation. It is harmful if swallowed or inhaled .
Relevant Papers Several papers have been identified that discuss compounds with structures similar to “3-(4-Butoxyphenyl)-1,2-oxazol-5-amine”. These include studies on the synthesis and antibacterial activity of related compounds , the synthesis of "N-(4-butoxyphenyl)acetamide" , and the molecular mechanism of the shape memory effect of a polymer fiber containing a similar compound .
Properties
IUPAC Name |
3-(4-butoxyphenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-8-16-11-6-4-10(5-7-11)12-9-13(14)17-15-12/h4-7,9H,2-3,8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUHTGXQSPUYJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[1-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B1372486.png)




![5-Chloro-[1,2,3,4]tetrazolo[1,5-a]pyrazine](/img/structure/B1372492.png)




